![molecular formula C11H7ClN2 B14140157 7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
7-Chloropyrido[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloropyrido[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining pyridine and benzimidazole structures
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[1,2-a]benzimidazole typically involves the reaction of 2-aminobenzimidazole with 3-chloropyridine under specific conditions. One common method includes the use of a Lewis acid catalyst such as BF3·Et2O to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 7-Chloropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted pyrido[1,2-a]benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloropyrido[1,2-a]benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Chloropyrido[1,2-a]benzimidazole varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or interference with metabolic processes .
類似化合物との比較
Pyrido[1,2-a]benzimidazole: Lacks the chlorine substituent but shares a similar core structure.
Benzimidazole: A simpler structure without the fused pyridine ring.
Chloropyridine: Contains the chlorine substituent but lacks the benzimidazole ring.
Uniqueness: 7-Chloropyrido[1,2-a]benzimidazole is unique due to the presence of both the chlorine atom and the fused ring system, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new drugs and materials .
特性
分子式 |
C11H7ClN2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC名 |
7-chloropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7ClN2/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H |
InChIキー |
NWMIPVKRLZRRSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


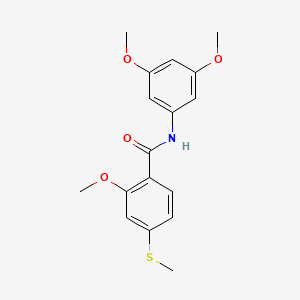
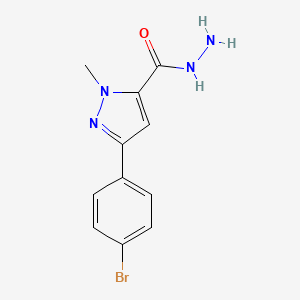
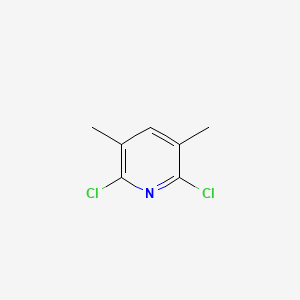
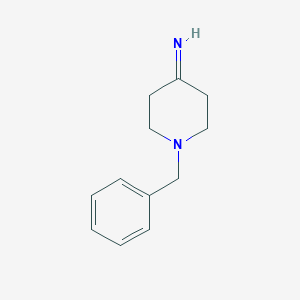
![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)

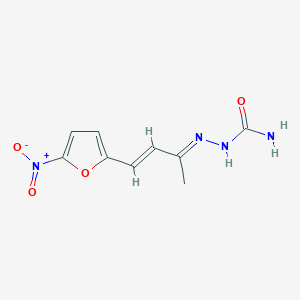
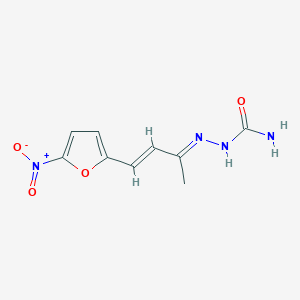

![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

